Product packaging for 1,3-Bis(azidomethyl)benzene(Cat. No.:CAS No. 102437-80-9)

1,3-Bis(azidomethyl)benzene

Cat. No.: B14322997
CAS No.: 102437-80-9
M. Wt: 188.19 g/mol
InChI Key: QJVCEMKRSNTHQT-UHFFFAOYSA-N
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Description

1,3-Bis(azidomethyl)benzene is an organic azide compound that serves as a valuable building block in synthetic and polymer chemistry. Its structure features two highly reactive azide functional groups attached to a meta-substituted benzene ring, making it a versatile cross-linking agent and precursor. Researchers utilize this compound primarily in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize complex molecular architectures, dendrimers, and functional polymers. It is also employed in the development of high-energy materials and as a linker for bioconjugation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. NOTE: The specific details for this compound, including its CAS Number, molecular formula, molecular weight, density, boiling point, melting point, and hazard classifications, must be verified and inserted by consulting authoritative chemical databases or supplier catalogs. The safety data and handling procedures are critical and must be confirmed before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N6 B14322997 1,3-Bis(azidomethyl)benzene CAS No. 102437-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102437-80-9

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1,3-bis(azidomethyl)benzene

InChI

InChI=1S/C8H8N6/c9-13-11-5-7-2-1-3-8(4-7)6-12-14-10/h1-4H,5-6H2

InChI Key

QJVCEMKRSNTHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis Azidomethyl Benzene

Nucleophilic Substitution Reactions

The primary and most traditional route for synthesizing 1,3-bis(azidomethyl)benzene involves a nucleophilic substitution reaction. smolecule.com This method is characterized by its straightforward approach, utilizing readily available precursors and reagents to achieve high yields of the desired diazide. The reaction proceeds via an SN2 mechanism, where the azide (B81097) ion acts as the nucleophile, displacing a leaving group on the benzylic carbons of the precursor. smolecule.com

Utilization of Halogenated Precursors (e.g., 1,3-Bis(halomethyl)benzene)

The most common starting materials for this synthesis are dihalogenated xylenes (B1142099), specifically 1,3-bis(bromomethyl)benzene (B165771) or 1,3-bis(chloromethyl)benzene. smolecule.comnih.gov These compounds serve as excellent electrophiles due to the benzylic positioning of the halogen atoms, which activates them for nucleophilic attack. 1,3-bis(bromomethyl)benzene is often preferred as bromide is a better leaving group than chloride, facilitating a faster reaction. smolecule.comnih.gov The synthesis of these precursors typically starts from 1,3-dimethylbenzene (m-xylene).

Reaction with Azide Sources (e.g., Sodium Azide)

Sodium azide (NaN₃) is the most widely used azide source for this transformation due to its availability and effectiveness. smolecule.comnih.gov In the reaction, the azide anion (N₃⁻) displaces the halide ions from the 1,3-bis(halomethyl)benzene in a double substitution process to form the final product, this compound. smolecule.com To ensure the reaction goes to completion and to minimize the presence of partially substituted intermediates, a molar excess of sodium azide is typically employed. smolecule.com Research indicates that a molar ratio of approximately 2.2:1 of sodium azide to the dihalogenated precursor is optimal for achieving complete substitution. smolecule.com

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a critical role in the efficiency and yield of the synthesis. Polar aprotic solvents are favored as they effectively solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile. smolecule.com

Key Parameters:

Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most common solvents, as their high polarity enhances the reaction rate. smolecule.com Acetonitrile (B52724) and acetone/water mixtures have also been successfully used. beilstein-journals.orgacs.org

Temperature: Reactions are typically conducted at elevated temperatures, ranging from 40°C to 100°C, to overcome the activation energy of the reaction. smolecule.combeilstein-journals.org

Reaction Time: The duration of the reaction can vary from several hours to a full day, depending on the specific precursor, solvent, and temperature used. smolecule.com For example, using 1,3-bis(bromomethyl)benzene in DMSO at temperatures between 50–80°C typically requires 12–24 hours for completion. smolecule.com

The following table summarizes findings from various studies on the nucleophilic substitution synthesis of this compound and related compounds.

PrecursorAzide SourceSolventTemperatureTimeYieldReference
1,3-Bis(bromomethyl)benzeneSodium AzideDMSO50-80°C12-24 hours85-92% smolecule.com
1,3-Bis(chloromethyl)benzeneSodium AzideDMF~100°CNot SpecifiedNot Specified smolecule.com
1,3-Bis(bromomethyl)benzeneSodium AzideCH₃CN/H₂O (4:1)40°C18 hours87% beilstein-journals.org
1,3-Bis(chloromethyl)-5-methoxybenzeneSodium AzideDMFNot SpecifiedNot Specified86% tandfonline.com
1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzeneSodium AzideDMF80°COvernight93% tandfonline.com

Alternative Synthetic Routes to Benzene-based Diazides

While nucleophilic substitution remains the workhorse method, research into alternative synthetic pathways aims to overcome some of its limitations and provide access to a broader range of functionalized diazides.

Formal C–H Azidation Approaches

Direct C–H azidation represents a modern and atom-economical approach to synthesizing aryl azides. manchester.ac.uk These methods aim to directly convert a C–H bond on the aromatic ring or a benzylic position into a C–N₃ bond, bypassing the need for pre-functionalized halogenated precursors.

Recent studies have explored copper-catalyzed photoredox reactions for the azidation of benzylic C-H positions. manchester.ac.uk For instance, the azidation of xylenes has been achieved using a Zhdankin azidoiodinane reagent in the presence of a copper catalyst under visible light irradiation. manchester.ac.uk While not yet a standard method for this compound, these approaches are promising for future syntheses. Another strategy involves manganese-catalyzed C–H azidation, which has shown effectiveness for various secondary, tertiary, and benzylic C–H bonds using aqueous sodium azide. researchgate.net

Multistep Synthesis from Substituted Benzenes

More complex, functionalized benzene-based diazides can be prepared through multistep synthetic sequences that often involve the strategic introduction and transformation of functional groups. clockss.orgyoutube.com This allows for the creation of diazides with specific substitution patterns that may not be accessible through direct methods.

One such strategy involves a formal C–H azidation of 1,3-disubstituted benzenes through a regioselective borylation, followed by a deborylative azidation. clockss.orgelsevierpure.com This sequence can be combined with subsequent chemical transformations to convert another functional group on the benzene (B151609) ring, such as a methyl or carboxyl group, into an azidomethyl group. clockss.orgelsevierpure.com For example, a synthetic route starting from 3,5-dinitrobenzyl alcohol has been used to produce 1-azido-3-(azidomethyl)-5-iodobenzene in six steps. clockss.org This highlights the utility of multistep pathways for accessing structurally diverse diazido building blocks for applications in fields like medicinal chemistry and materials science. clockss.orgelsevierpure.com

Optimization of Synthetic Efficiency and Yield

The optimization of synthetic protocols for this compound is crucial for enhancing reaction efficiency, maximizing product yield, and ensuring process scalability. Research efforts have focused on systematically evaluating key reaction parameters, including the choice of solvent, reaction temperature, stoichiometry of reagents, and the application of advanced methodologies such as phase-transfer catalysis and continuous flow systems.

Detailed research findings indicate that the primary route to this compound via nucleophilic substitution of 1,3-bis(bromomethyl)benzene is highly sensitive to the reaction environment. The selection of an appropriate solvent is paramount, as it influences the solubility of reagents and stabilizes the transition state of the SN2 reaction mechanism. Polar aprotic solvents are generally favored for this transformation.

A comparative analysis of different solvent systems highlights the impact on reaction time and yield. Studies have shown that dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this synthesis. For instance, using DMSO can lead to a yield of 94% within 10 hours, while DMF can produce a 92% yield over a 12-hour period. A biphasic system of water and tetrahydrofuran (B95107) (THF) has also been shown to be highly effective, achieving a 95% yield in just 8 hours. In contrast, acetonitrile is less effective, resulting in a lower yield of 78% over a longer reaction time of 18 hours. smolecule.com

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been identified as an effective strategy to accelerate the reaction in biphasic systems, reportedly achieving over 95% conversion in 8 hours. smolecule.com Stoichiometry is another critical factor; a molar ratio of 2.2:1 of sodium azide to 1,3-bis(bromomethyl)benzene is recommended to ensure the complete substitution of both bromide groups and minimize the formation of mono-azidated byproducts. smolecule.com

Kinetic studies provide further insight into the optimization of the synthesis. The reaction follows pseudo-first-order kinetics when sodium azide is used in excess. The activation energy in DMSO has been determined to be 65 kJ/mol, suggesting a moderate sensitivity to temperature changes. smolecule.com Kinetic data reveals that the reaction proceeds faster in DMSO compared to DMF at the same temperature (70 °C), which is consistent with the higher yields observed in shorter timeframes. smolecule.com Furthermore, alternative energy sources like microwave irradiation have been explored to dramatically reduce reaction times from hours to minutes while maintaining high yields. smolecule.com

For industrial-scale production, optimization strategies shift towards enhancing safety, cost-effectiveness, and consistency. Continuous flow reactors offer precise temperature control, which is critical for managing the exothermic nature of the azide substitution, and can enable a high throughput. smolecule.com

Research Findings on Reaction Conditions and Yields

The following table summarizes the effect of different solvent systems on the yield and reaction time for the synthesis of this compound.

Data adapted from nucleophilic substitution studies. smolecule.com

Kinetic Parameters for Azide Substitution

The kinetic profile of the reaction has been investigated to quantify the influence of different conditions on the reaction rate.

Data derived from kinetic studies. smolecule.com

Chemical Reactivity and Transformation Pathways of 1,3 Bis Azidomethyl Benzene

Cycloaddition Reactions: The Foundation of "Click Chemistry"

The azide (B81097) groups of 1,3-bis(azidomethyl)benzene are key participants in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. clockss.orgyoutube.com This class of reactions is prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool in materials science, drug discovery, and bioconjugation. clockss.orgnih.gov The two main types of azide-alkyne cycloadditions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of the azide groups of this compound with terminal alkynes, catalyzed by a copper(I) species. nih.govsmolecule.com The resulting triazole linkage is exceptionally stable, rendering this reaction ideal for connecting molecular building blocks. beilstein-journals.org

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazoles. smolecule.comacs.org This process is a prime example of a click reaction, characterized by its high yields, mild reaction conditions, and the formation of a single, stable product. youtube.comacs.org The versatility of this reaction allows for the synthesis of a wide array of bistriazole compounds by varying the structure of the alkyne partner. clockss.orgbeilstein-journals.org For instance, the reaction of this compound with various alkynes can be used to create complex molecular architectures, including macrocycles. core.ac.uknih.gov A study demonstrated the assembly of an 18-atom macrocycle through a double CuAAC reaction between this compound and a bis-propargylated pyrazolo[3,4-d]pyrimidine core. core.ac.uknih.gov

The reaction can be carried out using various copper(I) sources, often generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. d-nb.infomdpi.com Alternatively, copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. beilstein-journals.orgd-nb.info The choice of solvent can also influence the reaction, with mixtures of water and organic solvents like t-butanol or dimethylformamide (DMF) being common. smolecule.commdpi.com

Table 1: Examples of 1,2,3-Triazole Formation via CuAAC with this compound

Alkyne Reactant Catalyst System Solvent Product Type Yield Reference
Bis-propargylated pyrazolo[3,4-d]pyrimidine CuI, Sodium Ascorbate, Triethylamine Dioxane/H₂O 18-atom macrocycle 23% core.ac.uk
Terminal Alkynes CuX (generic) Water 1,4-disubstituted bistriazoles Excellent beilstein-journals.org
Tripropargylamine Cu(I) acetate Not specified Mechanically hard materials Not specified researchgate.net
Acetylenedicarboxaldehyde bis(diethyl acetal) Not specified Not specified Bistriazole derivative Not specified acs.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper(I)-catalyzed version exclusively produces the 1,4-disubstituted regioisomer. d-nb.infoorgsyn.org This high degree of control is a direct result of the reaction mechanism, which proceeds through a copper acetylide intermediate. orgsyn.org

The reaction is also stereospecific, meaning that the stereochemistry of the starting materials is retained in the product. This is a critical aspect when synthesizing complex molecules with defined three-dimensional structures. The formation of the triazole ring does not affect existing stereocenters in either the azide or the alkyne, making CuAAC a reliable method for the construction of chiral molecules. In the context of this compound, this ensures that the spatial arrangement of the two newly formed triazole rings relative to the benzene (B151609) core is predictable.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction pathways and confirm the preference for the 1,4-disubstituted product. These computational models help to elucidate the electronic and thermodynamic factors that govern the regioselectivity of the reaction. pcbiochemres.com

The efficiency and rate of the CuAAC reaction are significantly influenced by the catalytic system employed, particularly the choice of ligands. d-nb.info While the reaction can proceed with simple copper(I) salts, the addition of ligands can enhance catalyst stability, improve solubility, and accelerate the reaction rate. acs.orgd-nb.info

Commonly used ligands in CuAAC reactions include nitrogen-based chelators such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). d-nb.infobeilstein-journals.org These ligands stabilize the Cu(I) oxidation state, preventing disproportionation and deactivation of the catalyst. researchgate.net The use of TBTA has been shown to be particularly advantageous in one-pot reactions involving the in situ formation of azides followed by cycloaddition. beilstein-journals.org

Other catalytic systems involve N-heterocyclic carbenes (NHCs) as ligands for the copper(I) center. mdpi.comresearchgate.net For example, (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) copper(I) chloride has been used as an effective catalyst. mdpi.com Functionalized NHC-based polynuclear copper complexes have also demonstrated high catalytic activity, allowing for reactions to proceed at very low catalyst loadings. acs.org

The choice of the copper source itself is also a key variable. While copper(II) sulfate with a reducing agent is common, other sources like copper(I) iodide, copper(I) bromide, and even copper(0) in the form of nanoparticles or turnings can be effective. beilstein-journals.orgmdpi.com The combination of the copper source and the ligand creates a diverse toolbox for optimizing the CuAAC reaction for specific substrates and conditions.

Table 2: Common Catalytic Systems and Ligands for CuAAC

Catalyst/Ligand Key Features Typical Application Reference
CuSO₄ / Sodium Ascorbate In situ generation of Cu(I), widely used, works well in aqueous media. General purpose CuAAC. d-nb.infomdpi.com
CuI / Base (e.g., DIPEA) Direct use of Cu(I), often used in organic solvents. Synthesis in non-aqueous media. beilstein-journals.org
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) Stabilizes Cu(I), accelerates reaction, beneficial in one-pot procedures. Complex syntheses, bioconjugation. d-nb.infobeilstein-journals.org
N-Heterocyclic Carbenes (NHCs) High catalytic activity, can be used in solvent-free conditions. Green chemistry applications, microwave-assisted synthesis. mdpi.comresearchgate.net
Functionalized NHC-based polynuclear complexes Very high activity at low catalyst loadings. Efficient synthesis with minimal catalyst contamination. acs.org

The mechanism of the CuAAC reaction has been the subject of extensive study. It is generally accepted that the reaction begins with the formation of a copper(I) acetylide from the terminal alkyne. orgsyn.org This intermediate then reacts with the azide in a stepwise manner. acs.org Computational and experimental evidence suggests that the involvement of two copper centers can facilitate the reaction, leading to a lower activation barrier compared to a mononuclear pathway. acs.org

Kinetic studies have shown that the reaction rate can be influenced by several factors, including the concentration of the catalyst and ligands, the nature of the solvent, and the electronic properties of the azide and alkyne. nih.gov For example, the use of certain tris(heteroarylmethyl)amine ligands has been shown to result in much faster reactions compared to TBTA. d-nb.info The reaction of this compound involves two successive cycloadditions. The kinetics of this process can be complex, with the rate of the second addition potentially differing from the first due to steric or electronic effects.

Mechanistic investigations have also explored the role of different copper species and the potential for both mononuclear and dinuclear copper intermediates to be involved in the catalytic cycle. acs.org The exact nature of the active catalytic species can depend on the specific reaction conditions, including the ligands and solvent used. d-nb.info DFT studies have been instrumental in modeling the transition states and intermediates, providing insights into the energetics of the reaction pathway and the origins of its high regioselectivity. pcbiochemres.com

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne (B158145). clockss.orgbeilstein-journals.org The relief of ring strain in the cyclooctyne provides the driving force for the cycloaddition with an azide. mcmaster.ca

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications. clockss.org SPAAC overcomes this limitation, making it an ideal choice for bioconjugation and the modification of biological systems. beilstein-journals.orgmcmaster.ca In the context of this compound, SPAAC would involve its reaction with a molecule containing two strained cyclooctyne moieties. This approach allows for the formation of bistriazole linkages under physiological conditions without the need for a cytotoxic metal catalyst.

The reactivity in SPAAC can be tuned by modifying the structure of the cyclooctyne. mcmaster.ca However, there is often a trade-off between reactivity and stability of the cyclooctyne. researchgate.net Despite being generally slower than CuAAC, the catalyst-free nature of SPAAC makes it an invaluable tool in specific applications where the presence of copper is undesirable. clockss.orgresearchgate.net

Other 1,3-Dipolar Cycloaddition Reactions

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the azide groups of this compound and related benzyl (B1604629) azides participate in a range of other 1,3-dipolar cycloaddition reactions. These reactions offer alternative methods for the synthesis of triazoles and other heterocyclic systems, often under catalyst-free conditions.

One significant class of these reactions involves alkynes that are activated by electron-withdrawing groups. For instance, this compound readily undergoes cycloaddition with acetylenic compounds like dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate, and di-tert-butyl acetylenedicarboxylate. nih.gov These reactions typically proceed at reflux temperatures in solvents such as methanol (B129727) or ethanol (B145695) to produce the corresponding bis-1,2,3-triazole derivatives in quantitative yields. nih.gov Similarly, reactions with other activated alkynes, such as those bearing carbamoylpropiolate or dibenzoylacetylene (B1330223) moieties, proceed smoothly under thermal conditions to yield bis-triazoles. nih.govumich.edu

Another important catalyst-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes highly strained cyclic alkynes, such as cyclooctynes, whose ring strain provides the driving force for the cycloaddition without the need for a metal catalyst. magtech.com.cn The reaction is bioorthogonal, making it valuable in biological and materials science applications. magtech.com.cn While specific kinetic data for this compound in SPAAC is not detailed, studies on the closely related benzyl azide show significant rate enhancements. For example, the reaction rate between benzyl azide and the strained cyclooctyne DIBAC can be increased up to 179-fold through micellar catalysis. nih.govacs.org The protection of strained bicyclo[6.1.0]nonynes (BCNs) with silver or gold salts can allow for selective SPAAC reactions, highlighting the tunability of these systems. rsc.org

The table below summarizes various non-CuAAC cycloaddition reactions involving this compound and its analogs.

Table 1: Examples of Other 1,3-Dipolar Cycloaddition Reactions

Dipolarophile Reagents/Conditions Product Type Reference
Dimethyl acetylenedicarboxylate Methanol, Reflux Bis-1,2,3-triazole nih.gov
Diethyl acetylenedicarboxylate Ethanol, Reflux Bis-1,2,3-triazole nih.gov
Dibenzoylacetylene Ethanolic solution Bis-1,2,3-triazole nih.gov
Mono-carbamoylpropiolates Thermal conditions Mono-triazole umich.edu

Reduction Reactions of Azide Groups

The reduction of the azide functionalities is a fundamental transformation of this compound, providing a direct route to primary amines.

The primary product from the reduction of both azide groups in this compound is 1,3-bis(aminomethyl)benzene . This reaction is a synthetically valuable method for installing two primary amine groups onto the xylyl scaffold, converting the azide precursor into a useful building block for polymers, macrocycles, and ligands. gla.ac.uknih.gov

A wide variety of reducing agents and conditions can be employed to convert benzylic azides to their corresponding amines, offering a range of options depending on the required chemoselectivity and reaction scale.

One of the most common methods is the Staudinger reduction , which involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. alfa-chemistry.comacs.org Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. acs.org This reaction is known for its mild conditions and high chemoselectivity. nih.govacs.org For example, the reduction of a bis(azidomethyl) derivative to the corresponding diamine has been effectively carried out using triphenylphosphine in aqueous tetrahydrofuran (B95107) (THF). nih.gov Catalytic versions of the Staudinger reduction have been developed, using a phosphine catalyst in conjunction with a stoichiometric reductant like diphenyldisiloxane or polymethylhydrosiloxane (B1170920) (PMHS), which proceed at room temperature with excellent yields and functional group tolerance. acs.orgrsc.org

Catalytic hydrogenation is another widely used method. It typically employs a metal catalyst, such as Palladium on carbon (Pd/C), with hydrogen gas. However, this method can be less chemoselective, as it may also reduce other functional groups like alkenes or nitro groups. rsc.org

Other effective reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄). Care must be taken with such powerful reductants as they can also reduce other sensitive functional groups, such as esters and ketones. rsc.org

The table below details several reducing systems used for the conversion of azides to amines.

Table 2: Selected Reducing Agents and Conditions for Azide Reduction

Reagent(s) Solvent/Conditions Key Features Reference(s)
Triphenylphosphine (PPh₃), then H₂O THF/Water Staudinger Reduction; mild and chemoselective. nih.govacs.org
Catalytic PPh₃, Diphenyldisiloxane Room Temperature Catalytic Staudinger; high chemoselectivity. acs.org
Catalytic 1-Phenyl-dibenzophosphole, PMHS Cyclopentyl methyl ether (CPME) Sustainable catalytic Staudinger; high yields. rsc.org
Palladium on Carbon (Pd/C), H₂ - Catalytic hydrogenation; common but can be less selective.

Nucleophilic Substitution Reactions Involving Azide Groups

The most significant nucleophilic substitution reaction involving the azide group in the context of this compound is its own formation. The compound is typically synthesized via a classic Sₙ2 reaction where a suitable precursor, such as 1,3-bis(bromomethyl)benzene (B165771) or 1,3-bis(chloromethyl)benzene, is treated with an azide salt like sodium azide (NaN₃). nih.govbeilstein-journals.orgresearchgate.net In this process, the azide ion (N₃⁻) acts as an excellent nucleophile, displacing the halide leaving groups to form the two benzylic C-N bonds. nih.govmasterorganicchemistry.com This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) to enhance the reaction rate. smolecule.com

Once formed, the benzylic azide groups of this compound are relatively stable. While the azide moiety can, in principle, act as a leaving group in further nucleophilic substitutions, this is an untypical reaction pathway. researchgate.net The primary reactivity of the azide group is centered on cycloaddition and reduction. However, one-pot procedures have been developed that combine the initial nucleophilic substitution to form the azide in situ with a subsequent reaction, such as a CuAAC cycloaddition. nih.govbeilstein-journals.org This strategy avoids the isolation of the potentially explosive diazide intermediate and leverages the high nucleophilicity of the azide ion in the first step to generate the reactive species needed for the second step. nih.gov

Nitrene Formation and Reactivity from Azide Decomposition

Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. rsc.org The decomposition of this compound would thus produce a corresponding bis-nitrene. The initial decomposition is the rate-determining step, forming the nitrene, which then rapidly undergoes further reactions. rsc.org

The decomposition can be initiated by heat or UV light. oup.com The resulting nitrene is initially formed in the singlet state, which is a spin-conserved process. rsc.org This singlet nitrene is highly reactive and can undergo several transformations:

Insertion Reactions: Singlet nitrenes can insert directly into C-H or O-H bonds of nearby molecules. worktribe.com

Addition to Alkenes: Nitrenes add to double bonds to form aziridines. ias.ac.in This reaction is often stereospecific when it proceeds from the singlet state. ias.ac.in

Rearrangement: In some cases, the nitrene can rearrange. For example, alkyl nitrenes with an α-hydrogen can rearrange to form an imine. ias.ac.in

Dimerization: At high concentrations, nitrenes can dimerize to form azo compounds.

The singlet nitrene can also undergo a spin-forbidden intersystem crossing to the more stable triplet state. rsc.org Triplet nitrenes behave like diradicals and typically undergo radical-type reactions, such as hydrogen atom abstraction from the solvent to eventually form amines. rsc.org The competition between the various reaction pathways of the nitrene intermediate depends on factors such as the substituents, solvent, and reaction conditions. rsc.org While the specific products from the decomposition of this compound are not detailed in the provided sources, the general reactivity of benzylic and other organic azides points to these established pathways of nitrene formation and subsequent reaction. nih.govnih.govacs.org

Applications of 1,3 Bis Azidomethyl Benzene in Materials Science

Polymer Synthesis and Modification

1,3-Bis(azidomethyl)benzene is extensively used as a monomer and crosslinking agent in the synthesis and modification of a wide array of polymeric materials. Its participation in click chemistry reactions allows for the precise construction of polymer chains and networks with tailored properties.

This compound serves as a quintessential A₂-type monomer in step-growth polymerization. In this process, it reacts with a complementary B₂-type monomer containing two terminal alkyne groups. The reaction proceeds via CuAAC, where each azide (B81097) group on the benzene (B151609) ring reacts with an alkyne group from the other monomer. This step-wise reaction links the monomers together, forming a linear polymer chain in which 1,2,3-triazole rings are integral parts of the backbone. acs.org This polymerization method is highly efficient and allows for the synthesis of well-defined polymers under mild conditions. eurekalert.org The resulting poly(1,2,3-triazole)s can exhibit enhanced thermal stability, and unique adhesive and self-healing properties. mdpi.com The strategy has been successfully applied to the polymerization of various bifunctional azide and alkyne monomers, including aromatic diazides like this compound, to yield their corresponding triazole polymers.

The two azide functionalities of this compound enable it to act as an effective crosslinking agent for pre-existing polymer chains. researchgate.net When introduced into a system of polymers bearing alkyne groups, it can form bridges between different chains through CuAAC reactions. This creates a three-dimensional polymer network, transforming the material's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance.

A notable example is the creation of a novel, insoluble cyclodextrin (B1172386) polymer. epa.gov In this application, propargyl-β-cyclodextrin was crosslinked (or reticulated) with this compound using the Huisgen 1,3-dipolar cycloaddition under microwave irradiation. epa.gov This process yielded a crosslinked network material capable of sequestering specific molecules from solutions. epa.gov The crosslinking can also occur through thermal activation, where the azide groups release nitrogen gas to form highly reactive nitrenes that can insert into the polymer backbone, though the cycloaddition pathway is more common for creating defined networks. mdpi.com

The reaction between diazides, such as this compound, and dialkynes is a fundamental method for synthesizing polymers where the 1,2,3-triazole heterocycle is a repeating unit in the main chain. mdpi.comgoogle.com These triazole-containing polymers are of significant interest due to the unique properties conferred by the triazole ring, including its high polarity, rigidity, and ability to coordinate with metal ions. mdpi.com

Research has demonstrated the synthesis of various polymers using this approach. For instance, a patent describes the creation of solution-processable polymers by reacting monomers with at least one alkyne or azide functional group, specifically citing the use of this compound. google.com The resulting polymers, which can be homopolymers or copolymers, incorporate the triazole linkage formed via the click reaction. google.com This strategy has also been employed in creating triazole-based networks for specialized applications, such as in energetic materials where glycidyl (B131873) azide polymers (GAP) are crosslinked with alkyne-containing molecules. mdpi.comresearchgate.net

Beyond linear polymers and simple networks, this compound is a component in the synthesis of more complex and advanced polymeric architectures. The principles of click chemistry allow for its incorporation into highly branched structures like dendrimers and hyperbranched polymers. rsc.org

For example, A₂ monomers like this compound can be polymerized with B₃-type monomers (molecules with three alkyne groups) to create dendronized hyperbranched polymers (DHPs). rsc.org This strategy combines the features of dendrimers and hyperbranched polymers, leading to materials with good solubility, processability, and unique functional properties. rsc.org The chemoselective nature of the click reaction is crucial for building these intricate dendritic structures without the need for complex protection/deprotection steps, streamlining the synthesis of advanced macromolecular structures.

Supramolecular Assembly and Architecture Formation

The precise and predictable nature of the CuAAC reaction makes this compound an ideal component for the template-directed synthesis of complex supramolecular structures, particularly macrocycles.

This compound is a key building block in the synthesis of novel macrocycles through intramolecular or pseudo-intramolecular cyclization reactions. By reacting it with a molecule containing two alkyne groups, a cyclic structure can be formed where the benzene derivative acts as a linker. sorbonne-universite.fr

A significant example is the synthesis of a novel 18-atom macrocycle with potential bioactive properties. core.ac.ukacs.org In this work, this compound was reacted with a specially designed bis-propargylated pyrazolo[3,4-d]pyrimidine core. acs.orged.ac.uk The double copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the two azide groups of the benzene compound and the two terminal alkyne groups of the pyrimidine (B1678525) derivative resulted in the formation of the target macrocycle. core.ac.uk This assembly demonstrates the power of using this compound to concatenate molecular scaffolds through stable, synthetically accessible triazole linkages. sorbonne-universite.fr

Table 1: Synthesis of an 18-Atom Macrocycle using this compound

Reactant 1 Reactant 2 Catalyst System Reaction Conditions Product Yield Reference

Table 2: Chemical Compounds Mentioned

Compound Name
1,2,3-triazole
1,3,5-tris(azidomethyl)benzene
This compound
1,4-diethynylbenzene
2,6-bis(1,2,3-triazol-4-yl)pyridine
2,6-diethynylpyridines
3-Iodo-N,1-dipropargyl-1H-pyrazolo[3,4-d]pyrimidine-6-amine
13-Iodo-11H,3¹H,7¹H-9-aza-1(1,6)-pyrazolo[3,4-d]pyrimidine-3(4,1),7(1,4)-ditriazole-5(1,3)-benzenecyclononaphane
Copper Iodide
Dioxane
Glycidyl azide polymer (GAP)
Nitrene
Propargyl-β-cyclodextrin
Pyrazolo[3,4-d]pyrimidine
Sodium Ascorbate

Template-Controlled Supramolecular Structures

The precise geometry of this compound makes it an ideal component for the construction of mechanically interlocked molecules and other complex supramolecular assemblies where a template guides the formation of the final structure. The spatial arrangement of its azide groups allows it to act as a linker or a "stopper" in the synthesis of rotaxanes and pseudorotaxanes.

A notable example involves the formation of a beilstein-journals.orgpseudorotaxane, a supramolecular complex where two macrocyclic rings are threaded onto a linear molecular "axle". In one study, a dicationic axle containing a p-xylene (B151628) core substituted with bis(azidomethyl) groups was templated by two dibenzo-24-crown-8 (B80794) macrocycles. researchgate.net The subsequent reaction of the terminal azide groups via 1,3-dipolar cycloaddition with an alkyne effectively "stoppers" the ends of the axle, converting the beilstein-journals.orgpseudorotaxane into a stable beilstein-journals.orgrotaxane. researchgate.net The resulting superstructure maintains a remarkably similar geometry to its pseudorotaxane precursor, demonstrating the power of template-controlled synthesis in dictating molecular architecture. researchgate.net

Another key application is the use of this compound as a rigid spacer to link multiple host molecules, thereby creating advanced supramolecular structures with tailored recognition properties. Researchers have utilized this compound to synthesize cyclodextrin (CD) dimers. unito.it In this strategy, two mono-alkyne functionalized β-cyclodextrin units are joined together using this compound as the bifunctional linker through the CuAAC reaction. unito.it This approach results in a bridged CD derivative with two hydrophobic cavities held in a specific spatial orientation, creating a multicavity structure designed to bind specific guest molecules with higher affinity and selectivity than a single CD molecule. unito.it

Table 1: Examples of Template-Controlled Supramolecular Structures

Precursor ComponentsTemplate/StrategyResulting Supramolecular StructureReference
Bis(azidomethyl)-substituted p-xylene dication, Dibenzo-24-crown-8Host-guest complexation beilstein-journals.orgPseudorotaxane researchgate.net
beilstein-journals.orgPseudorotaxane, Di-t-butyl acetylenedicarboxylateEnd-capping via dipolar cycloaddition beilstein-journals.orgRotaxane researchgate.net
Mono-alkyne β-cyclodextrin, this compoundBifunctional spacer linkingCyclodextrin Dimer unito.it

Formation of Ligands for Metal Complexation

The azide groups of this compound are precursors to 1,2,3-triazole rings, which are excellent coordinating moieties for a wide range of metal ions. mdpi.comrsc.org Through the CuAAC reaction with various alkyne-containing molecules, this compound is converted into bis(triazole) ligands. The resulting ligands can be designed to have specific denticity (bidentate, tridentate, etc.) and electronic properties, making them highly valuable in coordination chemistry and catalysis. acs.org

The modular nature of the click reaction allows for the synthesis of a diverse library of ligands from a single precursor. rsc.org For instance, new dimeric ligands have been synthesized through the intermolecular 1,3-dipolar cycloaddition of this compound with the propargyl ester of bile acids. researchgate.net These resulting quasi-podands, featuring two triazole rings, demonstrate the capacity to form complexes and act as scaffolds for further molecular recognition studies. researchgate.net

Furthermore, the triazole nitrogen atoms can actively participate in metal ligation, not merely acting as part of an inert backbone. acs.org This has been demonstrated in the preparation of "pincer click ligands" (PCLs) which can selectively adopt either bidentate or tridentate coordination modes upon reaction with metal precursors like palladium and platinum. acs.org The versatility of this compound extends to the formation of macrocyclic ligands when reacted with bis-alkynes, leading to the creation of sophisticated metal complexes with potential applications in catalysis. mdpi.com Research has shown that copper(I) complexes stabilized by 1,2,3-triazole-tethered N-heterocyclic carbene (NHC) ligands, derived from azides, exhibit high catalytic activity in CuAAC reactions. beilstein-journals.org

Table 2: Ligands Derived from Azide Precursors and Their Metal Complexes

Ligand TypePrecursorsMetal Ions ComplexedReference
Bis(triazole) quasi-podandThis compound, Propargyl ester of bile acidsNot specified researchgate.net
Pincer Click Ligands (PCLs)Azides, AlkynesPalladium(II), Platinum(II) acs.org
Bis-(2-pyridyl-1,2,3-triazole)Azides, 2-EthynylpyridineIron(II), Nickel(II), Zinc(II) rsc.org
1,2,3-Triazole-tethered NHC(Azidomethyl)benzene, Imidazolium saltsCopper(I) beilstein-journals.org
Triazole-Bispidinone Scaffolds1,2-Bis(azidomethyl)benzene, Bis-propargyl bispidineZinc, Lanthanum, Palladium mdpi.com

Design of Functional Self-Assembled Systems

Self-assembly is a powerful strategy for creating ordered, functional materials from the bottom up. This compound serves as a critical cross-linker and anchoring unit in the design of such systems, from polymer networks to functionalized surfaces.

In polymer science, this compound has been used to create highly cross-linked polymer networks. db-thueringen.de By reacting it with multifunctional internal alkynes under solvent-free conditions, materials with high network density and impressive mechanical properties, such as E-moduli up to 6.25 GPa, have been achieved. db-thueringen.de This demonstrates its utility in producing robust, thermoset materials.

The compound is also instrumental in surface modification and the construction of functional self-assembled monolayers (SAMs). db-thueringen.de Researchers have used related diazides, such as 1,4-bis(azidomethyl)benzene, to generate multilayer films on surfaces pre-functionalized with alkynes. db-thueringen.de The "click" reaction provides a robust and orthogonal method for covalently anchoring molecules to a surface, allowing for the precise engineering of surface properties. acs.org This strategy has been employed to tether complex molecules, including diiminate ligands, to monolayer surfaces, creating an organized array of metal-binding sites. acs.org

Furthermore, polymers incorporating azide functionalities derived from precursors like 2,2-bis(azidomethyl)propane-1,3-diol can be designed to self-assemble into functional nanostructures. rsc.org For example, amphiphilic block copolymers containing azide-functionalized segments can form micelles in aqueous solution. The azide groups in the micellar core can then be cross-linked using a dialkyne, resulting in stable, core-crosslinked micelles that can serve as redox-responsive nanocarriers for applications like drug delivery. rsc.org Similarly, porphyrin-based porous polymers have been prepared by reacting tetraphenylporphyrin (B126558) derivatives with 1,4-bis(azidomethyl)benzene, yielding a functional material capable of adsorbing proteins. mdpi.com

Table 3: Functional Self-Assembled Systems Utilizing Azide Linkers

System TypeAzide ComponentFunction/ApplicationReference
Cross-linked Polymer NetworkThis compoundHigh-modulus thermoset material db-thueringen.de
Multilayer Films on Surfaces1,4-Bis(azidomethyl)benzeneSurface functionalization db-thueringen.de
Ligand-bearing SAMsAzide-terminated moleculesImmobilization of metal complexes acs.org
Core-Crosslinked MicellesPoly(2,2-bis(azidomethyl)trimethylene carbonate)Redox-responsive drug delivery rsc.org
Porous Porphyrin Polymer1,4-Bis(azidomethyl)benzeneProtein adsorption and immobilization mdpi.com

Computational and Theoretical Investigations of 1,3 Bis Azidomethyl Benzene

Quantum Chemical Calculations (e.g., DFT, QTAIM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of energetic molecules like 1,3-bis(azidomethyl)benzene. These methods allow for detailed analysis of reaction pathways and electronic characteristics that are often difficult to probe experimentally.

Elucidation of Reaction Mechanisms

Computational studies have been instrumental in elucidating the mechanisms of reactions involving this compound, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). DFT calculations are used to model the reaction pathways, identify transition states, and determine the feasibility of different mechanistic routes. pcbiochemres.commdpi.com

For instance, in the CuAAC reaction, which is fundamental to the formation of bis-triazole compounds from this compound, computational models have explored the stepwise versus concerted pathways. researchgate.netresearchgate.net These studies help to understand the regioselectivity of the reaction, explaining why specific isomers are formed. researchgate.netacs.org Theoretical investigations of the uncatalyzed 1,3-dipolar cycloaddition have shown high activation energy barriers, underscoring the necessity of a catalyst. acs.org The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has also been investigated, providing insights into the steric and energetic factors that govern the reaction. acs.org A study on the cycloaddition of a related compound, azidomethyl benzene (B151609), with a diol in the presence of a copper catalyst used DFT to investigate two plausible catalytic reaction pathways. pcbiochemres.com

A novel macrocycle was synthesized through a double CuAAC reaction involving this compound. core.ac.uk While the reaction conditions were not fully optimized, the successful assembly highlights the utility of this diazide in constructing complex molecular architectures. core.ac.uk

Electronic Structure Analysis

The electronic structure of this compound and its derivatives is a key determinant of their stability and reactivity. DFT calculations are employed to analyze the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and other electronic properties. pcbiochemres.com The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. pcbiochemres.comrsc.org

In a study of the cycloaddition reaction of azidomethyl benzene, QTAIM was used to analyze the electron density, its Laplacian, and electronic energy density at critical points to understand the electronic stability of the resulting triazole products and their transition states. pcbiochemres.com Similarly, QTAIM has been used alongside Non-Covalent Interaction (NCI) plots to assess weak interactions, such as those between copper and arene carbons in metal complexes derived from related bis-triazole ligands. rsc.org

Computational MethodApplication in Studying this compound DerivativesKey FindingsReferences
DFT (B3LYP) Optimization of ligand and metal complex geometries.Confirmed distorted octahedral geometry for Co(II) macrocyclic complexes. ekb.egnih.gov
DFT (M06-2X) Mechanistic study of 1,3-dipolar cycloadditions.Elucidated reaction pathways and the role of catalysts in promoting selectivity. mdpi.com
QTAIM Topological analysis of electron density.Characterized the nature of chemical bonds and non-covalent interactions in reaction products and metal complexes. pcbiochemres.comrsc.org
NCI Plots Assessment of weak intermolecular interactions.Visualized and quantified non-covalent interactions, such as Cu-Carene contacts. rsc.org

Energetic Profiles of Reaction Pathways

Understanding the energetic landscape of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. DFT calculations provide detailed energetic profiles, including the energies of reactants, products, intermediates, and transition states.

A theoretical study on the copper-catalyzed cycloaddition of azidomethyl benzene modeled the reaction thermodynamically in both gas and solution phases. pcbiochemres.com The results indicated that the formation of a mixture of mono- and bis-triazole products is governed by a balance of thermochemical and kinetic factors. pcbiochemres.com For the general uncatalyzed reaction between an azide (B81097) and an alkyne, calculations showed the reaction to be highly exothermic, but with a significant activation barrier of around 26 kcal/mol. acs.org DFT calculations have also been used to determine the enthalpies of formation for other energetic compounds containing azido (B1232118) groups, demonstrating the high-energy density of such molecules. mdpi.com

Modeling of Molecular Interactions

The ability of this compound to act as a precursor to bidentate ligands makes it a valuable component in supramolecular chemistry and materials science. Computational modeling is essential for understanding the forces that drive the assembly of complex architectures.

Ligand-Metal Coordination Analysis

After undergoing the click reaction to form 1,3-bis(1,2,3-triazolylmethyl)benzene, the resulting bis-triazole ligand can coordinate with various metal ions to form metal-organic frameworks (MOFs) and coordination polymers. nih.gov DFT calculations are used to optimize the geometries of these metal complexes and to analyze the nature of the ligand-metal bonds. ekb.egnih.gov

For example, DFT has been used to confirm the geometries of Mn(II), Co(II), Cu(II), and Zn(II) complexes with ligands derived from related triazole structures. ekb.eg These studies provide insights into the coordination environment of the metal center and the binding mode of the ligand. In one study, elemental analysis determined that the mole ratio between a triazino-benzimidazole ligand and various metals was either 1:1 or 1:2. ekb.eg Another study on different metal complexes found that they were formed in 1:2 or 2:1 (metal:ligand) molar ratios. mdpi.com

Intermolecular Forces in Supramolecular Assemblies

The self-assembly of molecules derived from this compound into larger supramolecular structures is governed by a network of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. mpg.deacs.org

Computational modeling, sometimes in conjunction with experimental techniques like single-crystal X-ray diffraction, helps to elucidate these interactions. mdpi.com For instance, theoretical calculations on a cryptand with pyridine (B92270) units revealed its high binding affinity for various organic guest molecules. mdpi.com The study of supramolecular behavior in the solid state showed the association of cryptand molecules through C-H---π and π---π contacts. mdpi.com Similarly, studies on the self-assembly of benzene-1,3,5-triyl-tribenzoic acid on silver surfaces have used modeling to investigate the stability of the resulting honeycomb networks, which are held together by hydrogen bonds. mpg.denih.gov

Spectroscopic and Analytical Methodologies for Characterization of 1,3 Bis Azidomethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-bis(azidomethyl)benzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, revealing information about their chemical environment, proximity, and connectivity. For this compound derivatives, ¹H NMR confirms the presence and substitution pattern of the benzene (B151609) ring and the azidomethyl groups.

The methylene (B1212753) protons (CH₂) of the azidomethyl group typically appear as a singlet in the spectrum. For instance, in a derivative where one azidomethyl group and one bromomethyl group are present, the CH₂N₃ protons resonate at approximately δ 4.35-4.36 ppm. The aromatic protons show complex multiplets in the range of δ 7.23–7.40 ppm. In the related isomer, 1,2-bis(azidomethyl)benzene, the methylene protons are observed as a singlet at δ 4.43 ppm, while the aromatic protons appear at δ 7.37 ppm. mdpi.com The specific chemical shifts can be influenced by other substituents on the benzene ring. For example, the introduction of a hydroxyl group in 1-azido-3-azidomethyl-5-(hydroxymethyl)benzene results in signals for the azidomethyl protons at δ 4.35 ppm and aromatic protons between δ 6.89 and δ 7.09 ppm. rsc.org

Detailed ¹H NMR data for various derivatives are compiled below.

CompoundSolventAromatic Protons (δ, ppm)Methylene Protons (CH₂N₃) (δ, ppm)Other Protons (δ, ppm)
1-Azido-3-azidomethyl-5-(hydroxymethyl)benzene rsc.orgCDCl₃6.89 (br s, 1H), 7.03 (br s, 1H), 7.09 (br s, 1H)4.35 (s, 2H)4.72 (br s, 2H, CH₂OH), 1.82 (br s, 1H, OH)
1-Azido-3,5-di(hydroxymethyl)benzene rsc.orgDMSO-d₆6.91 (br s, 2H), 7.07 (br s, 1H)-4.48 (d, 4H, CH₂OH), 5.27 (t, 2H, OH)
1,2-Bis(azidomethyl)benzene mdpi.comCDCl₃7.37 (s, 4H)4.43 (s, 4H)-
1-(Azidomethyl)-3,5-di[...triazole...]benzene nih.govCDCl₃7.22 and 7.19 (s, 3H)4.37 (s, 2H)8.06 (s, 2H, triazole), 5.59 (s, 4H, Ph-CH₂-triazole)

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete assignment of the carbon framework.

In derivatives of this compound, the carbon atom of the azidomethyl group (CH₂N₃) typically resonates in the region of δ 51-55 ppm. For example, in 1-azido-3-azidomethyl-5-(hydroxymethyl)benzene, the CH₂N₃ carbon signal is at δ 54.3 ppm. rsc.org The aromatic carbons produce a series of signals between δ 115 and 145 ppm, with the specific shifts depending on the substitution pattern. The carbon attached to the azidomethyl group often appears around δ 136-138 ppm. In the related 1,2-isomer, the azidomethyl carbon is observed at δ 51.7 ppm. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton signals with their directly attached carbon atoms, confirming assignments. core.ac.uked.ac.uk

Selected ¹³C NMR data for derivatives are presented in the following table.

CompoundSolventAromatic Carbons (δ, ppm)Methylene Carbon (CH₂N₃) (δ, ppm)Other Carbons (δ, ppm)
1-Azido-3-azidomethyl-5-(hydroxymethyl)benzene rsc.orgCDCl₃116.8, 117.5, 122.5, 137.5, 140.8, 143.454.364.4 (CH₂OH)
1-Azido-3,5-di(hydroxymethyl)benzene rsc.orgDMSO-d₆114.9 (2C), 121.0, 138.9, 144.6 (2C)-62.5 (2C, CH₂OH)
1,2-Bis(azidomethyl)benzene -133.4, 129.6, 128.551.7-
Macrocycle from this compound core.ac.ukDMSO-d₆121.4, 121.9, 126.6, 128.0, 128.2, 129.0, 135.7, 136.9, 137.0, 141.3, 144.2, 145.6-52.5, 52.6 (triazole-CH₂-Ph)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound and its derivatives is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (B81097) (–N₃) group. acs.org This characteristic peak is typically observed in the range of 2100 to 2120 cm⁻¹. researchgate.netresearchgate.net For example, a derivative such as 1-azido-3-azidomethyl-5-(hydroxymethyl)benzene shows a distinct azide peak at 2109 cm⁻¹. rsc.org The disappearance of this band is a reliable indicator of the conversion of the azide group into other functionalities, such as in "click" chemistry reactions to form triazoles, where it is replaced by C–N stretching vibrations at lower frequencies (~1470 cm⁻¹).

The table below lists the characteristic azide stretching frequencies for several related compounds.

CompoundMediumAzide Asymmetric Stretch (νas, cm⁻¹)
1-Azido-3-azidomethyl-5-(hydroxymethyl)benzene rsc.orgKBr2109
1-Azido-3,5-di(methanesulfonyloxymethyl)benzene rsc.orgKBr2116
1-Azido-3,5-di(hydroxymethyl)benzene rsc.orgKBr2114
3-Azido-3-methylquinoline-2,4(1H,3H)-dione mdpi.com-2108
Pyrene functionalized porous network researchgate.net-Disappearance of 2129 cm⁻¹ peak confirms reaction

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which serve as definitive proof of a compound's identity. core.ac.uk

For derivatives of this compound, HRMS is used to confirm that the synthesized product has the correct elemental composition. This is achieved by comparing the experimentally measured mass with the theoretically calculated mass for the expected chemical formula. For example, the HRMS (Electron Ionization) analysis of 1-azido-3-azidomethyl-5-(hydroxymethyl)benzene (C₈H₈N₆O) showed an experimental m/z of 204.0755, which is in excellent agreement with the calculated mass of 204.0760. rsc.org This level of precision is crucial for distinguishing between compounds with similar nominal masses.

The following table showcases HRMS data for several complex derivatives synthesized using this compound.

Compound FormulaIonization ModeCalculated Mass [M+H]⁺ (m/z)Found Mass [M+H]⁺ (m/z)Reference
C₁₉H₁₇IN₁₁ESI-TOF526.0708526.0701 core.ac.uk
C₂₈H₂₉N₁₄ESI-TOF561.2694561.2659 core.ac.uk
C₃₃H₃₇N₁₄O₂ESI-TOF661.3218661.3232 core.ac.uk
C₁₁H₉IN₅ESI-TOF337.9897337.9890 core.ac.uked.ac.uk

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides the empirical formula of the substance and serves as a critical check for its purity and stoichiometry. The process typically involves the combustion of a small, precisely weighed sample, after which the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the found and calculated values confirms the elemental composition and high purity of the sample. For example, in the characterization of a triazole derivative, the calculated values were C: 61.08%, H: 6.22%, N: 17.43%, while the found values were C: 61.27%, H: 6.33%, N: 17.67%, confirming the structure. rsc.org

CompoundAnalysisCalculated (%)Found (%)Reference
\multirow{3}{}{C₁₅H₁₀ClNO₂}C66.3166.07\multirow{3}{}{ mdpi.com}
H3.713.62
N5.165.29
\multirow{3}{}{C₁₄H₁₇N₃O₃}C61.0861.27\multirow{3}{}{ rsc.org}
H6.226.33
N17.4317.67
\multirow{3}{}{C₂₁H₂₆BrCuN₂}C56.0655.98\multirow{3}{}{ wiley-vch.de}
H5.835.64
N6.236.21

X-ray Diffraction (XRD) for Solid-State Structure Determination

While structural data for this compound itself is not prominently available, the technique has been successfully applied to its derivatives, particularly the products of its cycloaddition reactions. For instance, the structure of a labile 1,2,3,4-bis(triazolino) nih.govfullerene, synthesized using the related 1,2-bis(azidomethyl)benzene, was unequivocally determined by single-crystal X-ray crystallography. semanticscholar.org Similarly, the crystal structures of various bis(1,2,3-triazole) derivatives have been confirmed through XRD analysis, providing crucial insights into their regioselectivity and solid-state packing. iucr.org The technique is also vital for characterizing metal complexes derived from ligands made using bis(azidomethyl)benzene precursors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound and its derivatives. The benzene ring in the parent molecule is the primary chromophore. Benzene itself exhibits intense primary absorption bands around 184 nm and 202 nm, and a weaker, secondary band at approximately 253 nm, all associated with the π-system of the ring. up.ac.za The substitution of two azidomethyl groups onto the benzene ring is expected to cause a bathochromic (red) shift in these absorption bands. up.ac.za

The nature and position of substituents on the benzene ring significantly influence the UV-Vis spectrum. up.ac.za For derivatives of this compound, particularly those formed via "click" chemistry, the resulting triazole rings and any additional conjugated systems will further modify the electronic structure and, consequently, the UV-Vis absorption profile.

For instance, a derivative of this compound, 1,3-bis[(3-(2-pyridyl)pyrazol-1-ylmethyl)]benzene, has been shown to exhibit two main absorption maxima. researchgate.net These bands, corresponding to the π → π* transitions of the pyridyl pyrazole (B372694) and benzene systems, appear at approximately 250 nm and 280 nm. researchgate.net The exact position of these maxima can shift depending on the solvent used, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

In the synthesis of more complex molecules, UV-Vis detection is often employed in conjunction with High-Performance Liquid Chromatography (HPLC) to ascertain the purity of the synthesized compounds. A common detection wavelength used for such analyses is 254 nm, which corresponds to the secondary absorption band of the benzene chromophore. core.ac.uk

Table 1: UV-Vis Absorption Data for a Derivative of this compound Interactive data table

Compound Name Absorption Maxima (λmax) Reference

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of this compound and its derivatives, which is particularly important given the energetic nature of the azide functional groups. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting points (Tₘ), glass transitions (T₉), and the heat associated with chemical reactions like decomposition. For example, derivatives of this compound, such as 1,4-disubstituted 1,2,3-triazoles, have been studied using DSC. mdpi.com One such derivative exhibited two endothermic peaks in its DSC curve at 115.6 °C and 145.9 °C, which are characteristic of polymorphic modifications, followed by exothermic peaks at higher temperatures indicating decomposition. mdpi.com Other studies on related energetic polymers and chromophores have reported glass transition temperatures ranging from approximately 80 °C to 175 °C. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and decomposition profile of a compound. For energetic materials containing azide groups, TGA can reveal the temperature at which the decomposition begins, often characterized by the release of nitrogen gas. Studies on various triazole derivatives and energetic polymers show decomposition onset temperatures (often reported as the temperature at 5% weight loss, Td₅%) ranging from 224 °C to over 300 °C, indicating good thermal stability for these structures. mdpi.combeilstein-journals.org For instance, a triazole derivative was found to be stable with no weight loss up to 224 °C, after which a multi-step decomposition was observed. mdpi.com

The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of these compounds, which is essential for their safe handling and application in various fields, including materials science and energetic materials research. rsc.org

Table 2: Thermal Analysis Data for Derivatives of this compound and Related Compounds Interactive data table

Compound Type Technique Key Findings Reference
1,4-Disubstituted 1,2,3-triazole derivative DSC Endothermic peaks at 115.6 °C and 145.9 °C; Exothermic decomposition peaks at 249.0 °C and 363.6 °C. mdpi.com
1,4-Disubstituted 1,2,3-triazole derivative TGA Stable with no weight loss up to 224 °C; Two-step weight loss of 45.96% and 34.92%. mdpi.com
Nonlinear Optical Chromophores DSC Glass transition temperatures (T₉) between 80.2 °C and 98.2 °C. mdpi.com
Polypyrazole DSC Glass transition temperatures (T₉) between 105 °C and 175 °C. researchgate.net
Polypyrazole TGA Decomposition temperature (5% weight loss) > 298 °C. researchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Process Intensification (e.g., Flow Chemistry)

The conventional synthesis of 1,3-bis(azidomethyl)benzene involves the nucleophilic substitution of 1,3-bis(halomethyl)benzene (where the halogen is typically chlorine or bromine) with sodium azide (B81097) in a polar aprotic solvent. smolecule.com While effective, research is moving towards more efficient and intensified processes.

Future research is exploring process intensification strategies to improve the synthesis of azido (B1232118) compounds. One promising area is the use of non-conventional energy sources. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for producing azido-derivatives from hours to minutes, while also minimizing side product formation. researchgate.net Another area of interest is the application of flow chemistry. The construction of druglike macrocycles using copper-surface-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in flow reactors has been demonstrated, suggesting a potential pathway for the intensified and continuous synthesis of this compound and its subsequent reaction products. acs.orged.ac.ukcore.ac.uk These methods offer advantages in terms of safety, scalability, and process control, which are critical for industrial applications.

Expanding the Scope of Click Chemistry with this compound

This compound is a cornerstone linker molecule in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. smolecule.com Its bifunctional nature, possessing two azide groups in a meta-arrangement, allows it to bridge two alkyne-containing molecules, leading to a diverse range of complex chemical architectures.

Research continues to expand the application of this diazide in synthesizing novel structures. It is frequently employed in the creation of macrocycles by reacting it with molecules containing two terminal alkyne groups. acs.orgsorbonne-universite.fr This strategy has been used to assemble 18-atom macrocycles with a pyrazolopyrimidine core, which serve as scaffolds for potential kinase inhibitors. acs.orgacs.org Beyond simple macrocycles, it has been used to generate 22-membered chiral cyclic compounds without racemization. researchgate.net The compound also serves as a linker to create dimers of complex molecules, such as bile acids and estradiol (B170435), to investigate their biological activities. researchgate.netnih.gov Furthermore, it is a key component in the synthesis of multivalent systems, such as divalent pyrrolidine (B122466) iminosugars, which are screened for inhibitory activity against human enzymes. mdpi.com

Application in Click ChemistryReactant Partner (Alkyne)Resulting StructureResearch FocusCitations
Macrocyclization Bis-propargylated pyrazolo[3,4-d]pyrimidine18-atom macrocycleSynthesis of kinase inhibitor scaffolds acs.orgacs.org
Macrocyclization Chiral dialkyne22-membered chiral cyclic productAsymmetric synthesis, medicinal chemistry researchgate.net
Dimer Synthesis Propargyl ester of bile acidsBile acid dimersLigand development for molecular recognition researchgate.net
Dimer Synthesis 17α-ethinyl estradiolEstradiol dimersAnticancer evaluation nih.gov
Multivalent Systems Alkyne-functionalized pyrrolidineDivalent iminosugarsScreening for enzyme inhibitors mdpi.com
Bis-triazole Synthesis Phenylacetylene (B144264), ferrocenyl alkynesBis-triazolesProbing catalyst scope chemrxiv.org

Advanced Materials Development from this compound Derivatives

The derivatives of this compound, primarily the 1,2,3-triazole-containing products from click chemistry, are valuable precursors for advanced materials. The triazole ring itself imparts desirable properties such as thermal stability, chemical resistance, and strong dipole character, making these materials suitable for a range of applications.

A significant area of research is the development of novel polymers. This compound is used to synthesize functionalized polymers and cross-linked polymer networks. smolecule.com By reacting it with multifunctional alkynes, such as tripropargylamine, mechanically hard thermosetting polymers can be created. researchgate.net The structural and mechanical properties of these triazole-cured polymers can be fine-tuned by adjusting the ratio of azide to alkyne reactants. researchgate.net Research into photo-polymerized composites using CuAAC has yielded materials that are mechanically robust and tough, with reduced shrinkage stress, making them interesting for applications like advanced coatings. researchgate.net Furthermore, insoluble crosslinked cyclodextrin (B1172386) polymers prepared using this compound as a linker have been shown to efficiently sequester flavonoids like naringin (B1676962) from aqueous solutions, demonstrating potential in purification and separation technologies. researchgate.net

Material TypeMonomer/Linker SystemKey Properties/ApplicationsCitations
Thermosetting Polymers This compound + TripropargylamineMechanical hardness, thermal stability researchgate.net
Photo-polymerized Composites Di-azide + Di-alkyne systemsHigh toughness, reduced shrinkage stress researchgate.net
Cross-linked Polymers This compound as a cross-linkerAltered reactivity compared to 1,4-isomer
Functional Polymers Insoluble cyclodextrin + this compoundSequestration of flavonoids from solution researchgate.net

Interdisciplinary Research Integrating this compound in Chemical Biology and Catalysis

The unique reactivity and structural properties of this compound make it a valuable tool in interdisciplinary research, bridging synthetic chemistry with chemical biology and catalysis.

In Chemical Biology:

The compound is a key building block for creating molecules with specific biological functions. Its ability to participate in bioconjugation via click chemistry allows for the modification of biomolecules such as proteins and nucleic acids, facilitating research in targeted drug delivery and cellular imaging. smolecule.com A major focus is the synthesis of complex macrocycles designed to be biologically active. For example, macrocycles assembled using this linker have been functionalized to create selective inhibitors of the receptor tyrosine kinase AXL, a target in cancer therapy. acs.orgacs.org Similarly, it has been used to synthesize multivalent iminosugars that act as potent and selective inhibitors of human enzymes, such as β-N-acetylglucosaminidase. mdpi.com Other research has utilized it to create estradiol dimers that exhibit significant antimitotic and anticancer activity. nih.gov These studies highlight its role in generating novel molecular probes and potential therapeutic agents.

In Catalysis:

While this compound is a reagent rather than a catalyst, it plays a crucial role in the evaluation and development of new catalytic systems. The formation of bis-triazoles from the reaction of this compound with various alkynes serves as a benchmark reaction to probe the efficiency and substrate scope of novel catalysts for CuAAC reactions. chemrxiv.org For instance, its reaction with phenylacetylene has been used to test the catalytic activity of germylene-stabilized copper(I) halide complexes at room temperature. chemrxiv.org It has also been employed in reactions catalyzed by cuprous oxide on charcoal, demonstrating the utility of heterogeneous, ligand-free catalyst systems that can be easily recovered and recycled. arkat-usa.org This application in catalyst screening is vital for advancing the field of click chemistry, making reactions more efficient, economical, and environmentally friendly.

Q & A

Basic: How can 1,3-bis(azidomethyl)benzene be utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,4-disubstituted triazoles?

Methodological Answer:
this compound acts as a bis-azide precursor in CuAAC reactions. To synthesize 1,4-disubstituted triazoles:

  • Reagents: Combine with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts (e.g., Cu2O/charcoal) and a base (triethylamine) .
  • Conditions: React under mild conditions (room temperature to 75°C) in solvents like THF or aqueous/organic mixtures .
  • Workup: Purify via crystallization (ethyl acetate or dichloromethane) and confirm regioselectivity via NMR (distinct 1H signals at δ 7.5–8.3 ppm for triazole protons) .

Basic: Why is Cu(I) catalysis preferred over thermal conditions for azide-alkyne cycloaddition with this compound?

Methodological Answer:
Cu(I) catalysis enhances reaction rate and regioselectivity due to:

  • Mechanistic Control: Cu(I) coordinates to alkynes, lowering the activation barrier and directing 1,4-regioselectivity via a stepwise process .
  • Thermal Limitations: Non-catalyzed reactions require high temperatures (>100°C), leading to side reactions (e.g., alkyne oligomerization) and reduced yields .
  • Orthogonality: CuAAC is compatible with diverse functional groups (e.g., peptides, sugars) and solid-phase synthesis .

Advanced: How can reaction conditions be optimized to minimize side products during the synthesis of bis-triazoles from this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Loading: Use 5–10 mol% Cu2O/charcoal to balance reactivity and avoid copper-mediated decomposition .
  • Microwave Assistance: Shorten reaction time (e.g., 30–60 minutes at 75°C) to suppress thermal degradation, achieving yields >80% .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic alkynes, while aqueous mixtures enhance click reactivity .

Advanced: What analytical techniques are critical for identifying and quantifying byproducts in CuAAC reactions involving this compound?

Methodological Answer:

  • HPLC-MS: Detect unreacted azides/alkynes and oligomeric byproducts (e.g., using reverse-phase C18 columns and ESI ionization) .
  • TGA/DSC: Assess thermal stability of products; azide decomposition typically occurs above 150°C, requiring careful handling during purification .
  • X-ray Crystallography: Resolve regiochemical ambiguities in triazole products (e.g., confirming 1,4-substitution) .

Advanced: How can this compound be applied in supramolecular chemistry?

Methodological Answer:

  • Macrocycle Synthesis: Use as a bifunctional spacer to link cyclodextrin (CD) derivatives via two triazole bridges, enabling shape-specific ligand binding .
  • Polymer Networks: Incorporate into metal-organic frameworks (MOFs) by reacting with alkyne-functionalized ligands (e.g., 1,5-diethynylbenzene) under pseudo-high-dilution conditions .

Safety: What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage: Keep in airtight containers at ≤4°C to minimize moisture absorption and thermal instability .
  • Decomposition Mitigation: Avoid exposure to heavy metals, strong acids, or elevated temperatures (>100°C) to prevent explosive decomposition .

Mechanistic: What intermediates form during CuAAC reactions with this compound, and how do they influence regioselectivity?

Methodological Answer:

  • Catalytic Cycle: Cu(I) forms a π-complex with the alkyne, generating a copper acetylide. This intermediate reacts with the azide to form a six-membered metallocycle, which collapses to the 1,4-triazole .
  • Steric Effects: Bulky substituents on the alkyne/azide favor 1,4-selectivity by hindering alternative cyclization pathways .

Analytical: How can NMR spectroscopy distinguish between mono- and bis-triazole products derived from this compound?

Methodological Answer:

  • 1H NMR: Bis-triazoles exhibit two distinct singlet peaks for triazole protons (δ ~7.7–8.3 ppm), while mono-triazoles show split signals due to asymmetry .
  • 13C NMR: Triazole carbons resonate at δ ~120–150 ppm; integration ratios confirm stoichiometry (e.g., 2:1 triazole/benzene ratio for bis-products) .

Stability: How can the thermal stability of this compound and its triazole derivatives be evaluated?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure exothermic peaks to identify decomposition onset temperatures (Td >150°C for azides) .
  • Isothermal TGA: Track mass loss under nitrogen/air atmospheres to assess stability during storage or processing .

Application Extension: What strategies enable the functionalization of this compound with electron-deficient alkynes?

Methodological Answer:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Employ cycloalkynes (e.g., DBCO) for metal-free conjugation, suitable for sensitive biomolecules .
  • Microwave Activation: Enhance reactivity of electron-deficient alkynes (e.g., propiolates) by reducing reaction time and improving yields .

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